Naphthalene-2,6-disulfonic acid
Overview
Description
Naphthalene-2,6-disulfonic acid is an organic aromatic compound that contains a naphthalene moiety carrying a sulfonic acid group at the 2-position . Naphthalene is a bicyclic compound made up of two fused benzene rings . It is a colorless, water-soluble solid .
Synthesis Analysis
The synthesis of Naphthalene-2,6-disulfonic acid involves various processes. For instance, photocatalysis was performed in a double-walled Pyrex reactor connected to a cooling system . In this process, 125 mg of PANI/NDSA powder were suspended in 250 mL of electrolytic solution Na2SO4 (10−2 M) containing K4Fe(CN)6 (10−3 M) under magnetic agitation (210 rpm) .Molecular Structure Analysis
The molecular formula of Naphthalene-2,6-disulfonic acid is C10H6O6S2 . It is a bicyclic compound made up of two fused benzene rings . The molecular weight is 332.26 .Chemical Reactions Analysis
Naphthalene-2,6-disulfonic acid is a divalent metal ion, which can be used as an adsorbent for the treatment of wastewater . It has been shown to reduce the concentration of organic matter in wastewater by more than 60% . This compound is also used as a catalyst for reactions involving sulfuric acid or other strong acids .Physical And Chemical Properties Analysis
Naphthalene-2,6-disulfonic acid is a powder with a melting point of over 300 °C . It has a molecular weight of 288.3 . It is thermally stable up to 300 °C .Scientific Research Applications
Biodegradation and Catabolism : A study by (Wittich, Rast, & Knackmuss, 1988) demonstrated the degradation of naphthalene-2,6-disulfonic acid by a Moraxella strain, highlighting its potential in biodegradation and catabolism.
Wastewater Treatment : (Zhu, Yang, & Wang, 1996) explored the treatment of wastewater containing derivatives of naphthalene, including its disulfonic acid forms, using ferrous ion-peroxide oxidation.
Geothermal Tracing : Research by (Rose, Benoit, & Kilbourn, 2001) involved using naphthalene disulfonates as tracers in geothermal reservoirs, indicating its usefulness in geothermal studies.
Environmental Remediation : The study by (Zhang, Lu, Liu, & Chen, 2020) focused on the degradation of naphthalene sulfonic acid in environmental remediation, particularly in wastewater treatment.
Ozone Oxidation : (Rivera-Utrilla, Sánchez-Polo, & Zaror, 2002) analyzed the efficacy of ozone oxidation in treating waters containing naphthalene disulfonic acids, relevant for environmental applications.
Solubility Studies : The solubility of sodium naphthalene disulfonate, a derivative, in various solutions was examined by (Zhao & Zhang, 2010), which is crucial for chemical processing and pharmaceutical applications.
Chemical Analysis : A method for determining nitric oxide using naphthalene disulfonic acid was reported by (Zhang, Wang, Liang, & Zhang, 2002), indicating its role in analytical chemistry.
Nanocomposites for Concrete : The intercalation of naphthalene disulfonic acid salts into layered double hydroxide materials for potential use in concrete was investigated by (Raki, Beaudoin, & Mitchell, 2004), showing its application in construction materials.
Proton Exchange Membranes : A study on sulfonated polybenzothiazoles containing naphthalene for use in proton exchange membranes was conducted by (Wang et al., 2015), relevant for fuel cell technology.
Adsorption from Aqueous Solutions : The adsorption of naphthalene sulfonates, including disulfonic acid, onto activated carbon cloth was explored by (Ayranci & Duman, 2010), important for environmental cleanup processes.
Safety And Hazards
In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Future Directions
Naphthalene-2,6-disulfonic acid has been successfully tested for hydrogen production under visible light . The H2 liberation rate of 3840 µmol h−1 (g catalyst)−1 and a quantum efficiency of 0.34% were obtained under full light (29 mW cm−2) using Fe(CN)64− as a reducing agent . The photoactivity was completely restored during the second cycle .
properties
IUPAC Name |
naphthalene-2,6-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h1-6H,(H,11,12,13)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITZJYAVATZPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1655-45-4 (di-hydrochloride salt) | |
Record name | Naphthalene-2,6-disulfonic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581759 | |
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DSSTOX Substance ID |
DTXSID2060385 | |
Record name | 2,6-Naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060385 | |
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Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2,6-disulfonic acid | |
CAS RN |
581-75-9 | |
Record name | 2,6-Naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Naphthalene-2,6-disulfonic acid | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene-2,6-disulfonic acid | |
Source | DrugBank | |
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Record name | Naphthalene-2,6-disulfonic acid | |
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Record name | 2,6-Naphthalenedisulfonic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,6-Naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
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Record name | Naphthalene-2,6-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.612 | |
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Record name | 2,6-NAPHTHALENEDISULFONIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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